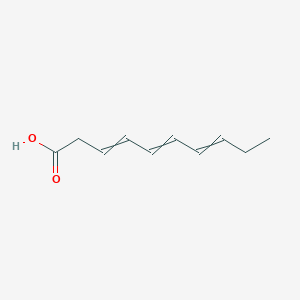
Deca-3,5,7-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-3,5,7-trienoic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of three conjugated double bonds at the 3rd, 5th, and 7th positions in its carbon chain. This compound is known for its hydrophobic nature and limited solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deca-3,5,7-trienoic acid can be synthesized through various methods. One common approach involves the use of acid-catalyzed or base-catalyzed methylation of conjugated dienoic and trienoic fatty acids. The sodium methoxide/methanol method and the tetramethylguanidine/methanol method are efficient in preventing artificial isomerization and byproduct formation . Another method involves the isolation of the compound from natural sources, such as the latex of Euphorbia pulcherrima, followed by saponification and methylation .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification using column chromatography and saponification-methylation techniques. The use of boron trifluoride/methanol (BF3/MeOH) method is preferred for its efficiency in preventing artificial isomerization and byproduct formation .
Chemical Reactions Analysis
Types of Reactions
Deca-3,5,7-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of conjugated double bonds, which make the compound reactive under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and ozone (O3) can be used to oxidize this compound, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bonds, converting the compound into a saturated fatty acid.
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the molecule, forming halogenated derivatives.
Major Products Formed
The major products formed from these reactions include carboxylic acids, saturated fatty acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Deca-3,5,7-trienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of conjugated trienoic acids and their derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of deca-3,5,7-trienoic acid involves its interaction with specific molecular targets and pathways. The presence of conjugated double bonds allows the compound to participate in various biochemical reactions, influencing cellular processes such as inflammation and oxidative stress. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate the activity of enzymes and signaling molecules involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Deca-2,4,6-trienoic acid: Another conjugated trienoic acid with double bonds at the 2nd, 4th, and 6th positions.
Tetradeca-3,5,7-trienoic acid: A longer-chain fatty acid with similar conjugated double bonds.
Alkamides: A class of unsaturated fatty acid amides with various biological activities
Uniqueness
This compound is unique due to its specific arrangement of conjugated double bonds, which imparts distinct chemical reactivity and biological properties. Its medium-chain length and hydrophobic nature also differentiate it from other similar compounds, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
64701-51-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
deca-3,5,7-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-8H,2,9H2,1H3,(H,11,12) |
InChI Key |
FVIISBOXJVOMEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CC=CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















